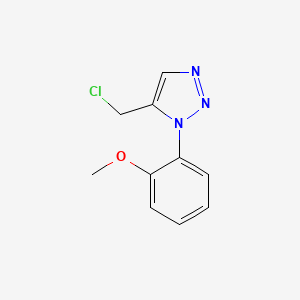![molecular formula C18H21N3 B1473102 2-Benzyl-5-(pyridin-2-yl)octahydropyrrolo[3,4-c]pyrrole CAS No. 1935024-80-8](/img/structure/B1473102.png)
2-Benzyl-5-(pyridin-2-yl)octahydropyrrolo[3,4-c]pyrrole
Descripción general
Descripción
Synthesis Analysis
The synthesis of octahydropyrrolo[3,4-c]pyrroles involves thermolysis of N-phthalimidoaziridines based on 5-alkenyl-1,2,4-oxadiazoles . The resulting mixture was stirred at –10°C for 30–40 min .Molecular Structure Analysis
The molecular formula of “2-Benzyl-5-(pyridin-2-yl)octahydropyrrolo[3,4-c]pyrrole” is C18H29N3O .Chemical Reactions Analysis
The progress of the reaction was monitored by TLC .Physical and Chemical Properties Analysis
The boiling point of a similar compound is predicted to be 425.3±45.0 °C . The density is predicted to be 1.080±0.06 g/cm3 (Temp: 20 °C; Press: 760 Torr) .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Researchers have developed methods for the regioselective functionalization of pyrroles, including derivatives similar to 2-Benzyl-5-(pyridin-2-yl)octahydropyrrolo[3,4-c]pyrrole, leveraging pyrrole as a directing group in palladium-catalyzed reactions. This approach enables the ortho-functionalization of C(sp2)-H bonds, yielding a variety of substituted pyrroles with significant yields and without the need for additives or additional ligands (Wiest, Poethig, & Bach, 2016).
Molecular Structure Analysis
The molecular structure and absolute configuration of octahydropyrrolo[3,4-c]pyrrole derivatives have been established through X-ray crystallography. For instance, studies have clarified the stereochemistry and conformation of such compounds, highlighting the intricate molecular geometry that influences their physical and chemical properties (Zhu et al., 2009).
Chemical Properties and Applications
Investigations into the chemical properties of octahydropyrrolo[3,4-c]pyrrole derivatives have led to the synthesis of complexes with potential biological activities. For example, Pt(II) and Ni(II) complexes of octahydropyrrolo[3,4-c]pyrrole N-benzoylthiourea derivatives have been synthesized, characterized, and evaluated for their antibacterial and antimycobacterial activities, presenting a new avenue for the development of therapeutic agents (Gemili, Sarı, Ülger, Şahin, & Nural, 2017).
Novel Synthetic Approaches
Innovative synthetic routes have been explored to create enantiopure octahydropyrrolo[3,4-b]pyrroles, employing intramolecular [3 + 2] dipolar cycloaddition on chiral substrates. Such methodologies underscore the potential of these compounds in the synthesis of complex molecular architectures, contributing to advancements in organic synthesis and medicinal chemistry (Pedrosa et al., 2002).
Material Science Applications
In material science, octahydropyrrolo[3,4-c]pyrrole derivatives have been utilized in the development of electronic materials, such as conjugated polymers for organic solar cells. These applications demonstrate the versatility of this compound and related compounds in facilitating the advancement of renewable energy technologies (Xiao et al., 2014).
Mecanismo De Acción
Target of action
Pyrrolopyrazine derivatives have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . .
Mode of action
Many of these compounds work by interacting with their targets and causing changes that lead to their biological effects .
Biochemical pathways
Pyrrolopyrazine derivatives have been found to affect a variety of biochemical pathways due to their wide range of biological activities .
Result of action
Pyrrolopyrazine derivatives have been found to have a variety of effects due to their wide range of biological activities .
Propiedades
IUPAC Name |
2-benzyl-5-pyridin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3/c1-2-6-15(7-3-1)10-20-11-16-13-21(14-17(16)12-20)18-8-4-5-9-19-18/h1-9,16-17H,10-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSIHZNIMTGCVJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1CC3=CC=CC=C3)C4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-5-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole](/img/structure/B1473019.png)
![4-(1,2,4-Oxadiazol-3-yl)-8-oxa-2-azaspiro[4.5]decane](/img/structure/B1473020.png)
![Tert-butyl 4-((5-chlorobenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate](/img/structure/B1473021.png)

![1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine](/img/structure/B1473025.png)

![3-(Chloromethyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole hydrochloride](/img/structure/B1473028.png)

![3-ethyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B1473031.png)

![(1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1473033.png)


![2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid](/img/structure/B1473041.png)
